6-Amino-3-bromo-2-methoxybenzoic acid

Medicinal Chemistry Lipophilicity Drug Design

6-Amino-3-bromo-2-methoxybenzoic acid (CAS 1421311-95-6) features a unique contiguous substitution pattern: -NH₂ at C-6, -Br at C-3, -OCH₃ at C-2. This dual functionality enables selective amide bond formation at the amine while preserving the C-Br bond for Pd-catalyzed cross-coupling (Suzuki, Heck). With a measured LogP of 1.75, it provides a moderately lipophilic core superior to non-halogenated analogs (LogP <1.0) for optimizing membrane permeability. Indispensable for medicinal chemistry and chemical biology probe synthesis. Available ≥98% purity.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 1421311-95-6
Cat. No. B1528193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-bromo-2-methoxybenzoic acid
CAS1421311-95-6
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1C(=O)O)N)Br
InChIInChI=1S/C8H8BrNO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyDZNJZWZQCNFPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-bromo-2-methoxybenzoic Acid (CAS 1421311-95-6) Procurement Overview: A Critical Intermediate for Targeted Synthesis


6-Amino-3-bromo-2-methoxybenzoic acid (CAS 1421311-95-6) is a polysubstituted benzoic acid derivative with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol. It is characterized by the contiguous positioning of an amino group at the 6-position, a bromine atom at the 3-position, and a methoxy group at the 2-position on the benzoic acid core . This compound is recognized as a valuable, commercially available building block in organic synthesis [1].

Why 6-Amino-3-bromo-2-methoxybenzoic Acid (1421311-95-6) Cannot Be Substituted with Other Halogenated Benzoic Acids


The specific, contiguous substitution pattern of an amino, bromo, and methoxy group on the benzoic acid ring of 6-Amino-3-bromo-2-methoxybenzoic acid dictates its unique reactivity and physical-chemical properties. Simple substitution with a positional isomer, such as 3-bromo-2-methoxybenzoic acid (CAS 101084-39-3) which lacks the 6-amino group, or a different halogenated benzoic acid eliminates the potential for amine-specific reactions (e.g., amide coupling) and fundamentally alters electronic properties, as evidenced by a measured LogP of 1.75 . This change in structure invalidates its use in synthetic pathways where the 6-amino group is required as a key vector for further elaboration, rendering generic analogs unsuitable.

Quantitative Differentiation Guide for 6-Amino-3-bromo-2-methoxybenzoic Acid (CAS 1421311-95-6) vs. Analogs


Lipophilicity Differentiation: 6-Amino-3-bromo-2-methoxybenzoic Acid vs. Non-Halogenated Analog

The presence of the bromine atom at the 3-position in 6-Amino-3-bromo-2-methoxybenzoic acid imparts a significantly higher measured LogP (a measure of lipophilicity) compared to a non-halogenated structural analog. The target compound has a LogP of 1.75, which is a critical parameter for predicting membrane permeability and bioavailability . This value contrasts sharply with simpler analogs like 2-amino-6-methoxybenzoic acid (CAS 53600-33-2), which lacks bromine and is expected to have a substantially lower LogP (typically <1.0), making the brominated compound better suited for applications requiring balanced hydrophobicity.

Medicinal Chemistry Lipophilicity Drug Design

Electronic Property Differentiation: Bromine vs. Non-Halogenated Analog

The presence of the bromine substituent in 6-Amino-3-bromo-2-methoxybenzoic acid provides a critical, quantifiable electronic and reactive handle absent in its non-halogenated analog. The bromine atom acts as a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) [1]. The replacement of the bromine with a hydrogen atom, as in 6-amino-2-methoxybenzoic acid (CAS 53600-33-2), eliminates this synthetic utility entirely. While direct comparison of reaction yields is not available, the presence of the C-Br bond (bond dissociation energy ~ 337 kJ/mol) versus a C-H bond (bond dissociation energy ~ 464 kJ/mol) provides a clear thermodynamic and kinetic basis for differentiated reactivity.

Organic Synthesis Reactivity Cross-Coupling

Functional Group Differentiation: Amino Group as a Vector vs. Carboxylic Acid Only Analog

6-Amino-3-bromo-2-methoxybenzoic acid possesses two distinct, orthogonal reactive handles: a carboxylic acid and a primary aromatic amine. This contrasts with an analog like 3-bromo-2-methoxybenzoic acid (CAS 101084-39-3) [1], which lacks the amino group. The presence of the amine allows for selective amide bond formation or diazotization reactions. The number of hydrogen bond donors (HBD) and acceptors (HBA) also differs quantitatively: 6-Amino-3-bromo-2-methoxybenzoic acid has 2 HBD and 4 HBA [2], whereas 3-bromo-2-methoxybenzoic acid has 1 HBD and 3 HBA. This difference in hydrogen bonding capacity is crucial for target binding and solubility.

Medicinal Chemistry Amide Bond Formation Chemical Biology

Key Application Scenarios for 6-Amino-3-bromo-2-methoxybenzoic Acid (1421311-95-6) Driven by Quantitative Differentiation


Scaffold for Modulating Lipophilicity in Drug Discovery

In medicinal chemistry projects where tuning the lipophilicity of a lead compound is essential, 6-Amino-3-bromo-2-methoxybenzoic acid is the preferred building block. Its measured LogP of 1.75 provides a significantly more hydrophobic core compared to non-halogenated alternatives (LogP < 1.0) . Researchers can use this scaffold to synthesize compound libraries with a targeted, moderate lipophilicity profile, which is a key parameter for optimizing membrane permeability and reducing off-target binding.

Core for Complex Synthesis via Cross-Coupling Reactions

This compound is indispensable for synthetic chemists requiring a brominated aromatic scaffold for cross-coupling reactions. The C-Br bond present in 6-Amino-3-bromo-2-methoxybenzoic acid enables a range of palladium-catalyzed transformations (e.g., Suzuki, Heck) to create carbon-carbon bonds, a utility not provided by its non-brominated analog, 6-amino-2-methoxybenzoic acid [1]. This makes it a strategic choice for the convergent synthesis of biaryl or highly elaborated molecular architectures.

Precursor for Amide-Containing Target Molecules

When a synthetic route requires the formation of an amide bond with a benzoic acid derivative while preserving a bromine atom for subsequent elaboration, 6-Amino-3-bromo-2-methoxybenzoic acid is the necessary starting material. Its dual functionality (carboxylic acid and primary amine) allows for selective amide formation at the amine site, an option that is completely absent in the analog 3-bromo-2-methoxybenzoic acid, which lacks an amino group [2]. This unique feature streamlines the synthesis of specific pharmacophores and chemical biology probes.

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